molecular formula C10H17ClO B13792555 3-Decyn-1-ol, 10-chloro- CAS No. 71317-65-2

3-Decyn-1-ol, 10-chloro-

Cat. No.: B13792555
CAS No.: 71317-65-2
M. Wt: 188.69 g/mol
InChI Key: LWJWRDWOFZCMDJ-UHFFFAOYSA-N
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Description

3-Decyn-1-ol, 10-chloro-: is a chemical compound with the molecular formula C10H17ClO. It is a derivative of 3-Decyn-1-ol, where a chlorine atom is attached to the tenth carbon in the chain. This compound is part of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Decyn-1-ol, 10-chloro- typically involves the chlorination of 3-Decyn-1-ol. The process can be carried out using various chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 3-Decyn-1-ol, 10-chloro- may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Decyn-1-ol, 10-chloro- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 3-Decyn-1-ol by removing the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of 3-Decyn-1-al or 3-Decynoic acid.

    Reduction: Formation of 3-Decyn-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Decyn-1-ol, 10-chloro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, the compound can be used to study the effects of alkynes and chlorinated compounds on biological systems. It may also be used in the synthesis of bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, 3-Decyn-1-ol, 10-chloro- is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-Decyn-1-ol, 10-chloro- involves its interaction with molecular targets through its alkyne and chlorine functional groups. The triple bond in the alkyne can participate in addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    3-Decyn-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Decyn-1-ol: Has the triple bond at a different position, leading to different reactivity and applications.

    3-Octyn-1-ol: Shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: 3-Decyn-1-ol, 10-chloro- is unique due to the presence of both an alkyne and a chlorine functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

71317-65-2

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

10-chlorodec-3-yn-1-ol

InChI

InChI=1S/C10H17ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-3,5,7-10H2

InChI Key

LWJWRDWOFZCMDJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCC#CCCO

Origin of Product

United States

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